Milk Concentration of DFLNH a Relative to Cognate Fucosylated HMOs in a Large Mother‑Infant Cohort
In a Malawian mother‑infant cohort (n=659, 6 months postpartum), the absolute concentration of DFLNH a was measured at 0.82 mg/L, which is substantially lower than the most abundant HMO in the same study, 2′‑fucosyllactose (2′‑FL, approximately 2500 mg/L), but comparable in magnitude to other late‑lactation, di‑fucosylated or branched species [1]. This concentration positions DFLNH a as a low‑abundance but consistently detectable HMO whose biological impact may be driven by epitope quality rather than mass quantity.
| Evidence Dimension | Absolute concentration in mature human milk (mg/L) |
|---|---|
| Target Compound Data | 0.82 mg/L (median among secretors and non‑secretors) |
| Comparator Or Baseline | Lacto‑N‑fucopentaose I (LNFP I): median 629 mg/L; 2′‑Fucosyllactose (2′‑FL): median ≈2500 mg/L (both from the same study population) |
| Quantified Difference | DFLNH a is approximately 770‑fold and 3000‑fold less abundant than LNFP I and 2′‑FL, respectively |
| Conditions | HPLC quantification of 51 individual HMOs in breast milk samples collected at 6 months postpartum from the iLiNS‑DYAD‑M trial in Malawi |
Why This Matters
Procurement of a low‑abundance HMO requires high‑purity standards for accurate quantitation in nutritional studies; using a surrogate HMO would misrepresent the true concentration‑response relationship in infant‑formula or clinical‑trial settings.
- [1] Jorgensen JM, Arnold CD, Ashorn P, et al. Associations of human milk oligosaccharides and bioactive proteins with infant morbidity and inflammation in Malawian mother‑infant dyads. Curr Dev Nutr. 2021;5(Suppl 2):2475‑2991. doi:10.1093/cdn/nzab029_009. View Source
